1-Chloro-4-(isocyanomethyl)benzene
Description
1-Chloro-4-(isocyanomethyl)benzene (CAS: Not explicitly provided; molecular formula: C₈H₆ClN, molecular weight: 151.60 g/mol) is an aromatic compound featuring a chlorinated benzene ring substituted with an isocyanomethyl (–CH₂NC) group at the para position. It is synthesized via treatment of N-(4-chlorobenzyl)formamide with POCl₃/Et₃N in tetrahydrofuran (THF), achieving high yields (97–98%) . Its structure is confirmed by ¹H NMR (δ 7.51, 7.21 ppm for aromatic protons; δ 4.59 ppm for –CH₂NC) and ¹³C NMR (δ 158.2 ppm for the isocyanide carbon) . The compound serves as a versatile intermediate in multicomponent reactions for synthesizing heterocycles and pharmaceuticals .
Properties
IUPAC Name |
1-chloro-4-(isocyanomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRNSTIWJVLLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373884 | |
| Record name | 1-chloro-4-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39546-47-9 | |
| Record name | 1-chloro-4-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(isocyanomethyl)benzene can be synthesized through various methods. One common method involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(isocyanomethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; temperature range: 20-40°C; reaction time: 2-4 hours.
Reduction: Lithium aluminum hydride; temperature range: 0-25°C; reaction time: 1-3 hours.
Substitution: Sodium methoxide, potassium tert-butoxide; temperature range: 50-80°C; reaction time: 3-5 hours.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its isocyanomethyl group allows for reactions with nucleophiles, facilitating the formation of new carbon-nitrogen bonds essential for drug development. For example, studies have shown that it can be used to synthesize compounds with biological activity against specific targets, such as DGAT1 inhibitors .
Case Study: Synthesis of DGAT1 Inhibitors
- Objective: To develop inhibitors for DGAT1, a target in metabolic disorders.
- Methodology: Utilized high-throughput screening (HTS) techniques to optimize reaction conditions involving 1-chloro-4-(isocyanomethyl)benzene.
- Outcome: A library of 43 compounds was synthesized, with 12 showing significant activity against DGAT1.
Material Science
The presence of the chlorine atom in this compound imparts interesting properties that can be utilized in material science. The compound can act as a precursor for the synthesis of polyisocyanates, which are crucial in producing polyurethanes—widely used in coatings, adhesives, and foams .
Potential Applications:
- Polyurethane Production: The compound may be polymerized to create materials with tailored properties for specific applications.
- Functional Materials: Its reactivity can be harnessed to design materials with unique thermal stability and reactivity profiles.
Synthesis Techniques
Several methods exist for synthesizing this compound:
- From 4-Chlorobenzylamine: Reaction with phosgene or equivalents introduces the isocyanomethyl group.
- From 4-Chlorobenzyl Chloride: Reacting with sodium cyanide followed by hydrolysis yields the desired product.
Mechanism of Action
The mechanism of action of 1-chloro-4-(isocyanomethyl)benzene involves its interaction with specific molecular targets and pathways. It is activated by electron-withdrawing groups, which enhance its reactivity in various chemical reactions . The compound’s inhibitory effects on pyrrole synthesis and xanthate oxidation are attributed to its ability to interfere with the enzymatic pathways involved in these processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Steric Effects
- Substituent Position: The para-chloro group in 1-Chloro-4-(isocyanomethyl)benzene enhances electron-withdrawing effects, directing electrophilic substitution to the meta position. In contrast, meta-substituted analogs (e.g., 1-Chloro-3-(isocyanomethyl)benzene) exhibit distinct electronic profiles, altering reactivity in cycloaddition reactions .
- Functional Group Variation : Replacing –CH₂NC with –NCO (as in 4-chlorophenyl isocyanate) increases electrophilicity, enabling rapid nucleophilic attacks (e.g., with amines to form ureas). Conversely, the isothiocyanate (–NCS) in 4-chlorobenzyl isothiocyanate facilitates thiourea formation, useful in peptide chemistry .
Physicochemical Properties
| Property | This compound | 4-Chlorobenzyl isothiocyanate | 1-Chloro-4-isocyanatobenzene |
|---|---|---|---|
| Molecular Weight (g/mol) | 151.60 | 185.66 | 153.57 |
| Boiling Point | Not reported | Not reported | 220–222°C (lit.) |
| Dipole Moment | Not reported | Not reported | 2.07 D (isocyanide analog) |
| Solubility | Soluble in THF, CH₂Cl₂ | Polar aprotic solvents | Toluene, ethers |
Note: Data gaps exist for boiling points and dipole moments of the target compound, highlighting areas for further study.
Biological Activity
1-Chloro-4-(isocyanomethyl)benzene, also known by its CAS number 6212-33-5, is a compound of interest in various fields, including medicinal chemistry and toxicology. Understanding its biological activity is crucial for assessing its potential applications and safety in various environments.
- Molecular Formula : C7H6ClN
- Molecular Weight : 141.58 g/mol
- Density : Approximately 1.1 g/cm³
- Boiling Point : 250 °C
- Melting Point : Not extensively documented but inferred to be around room temperature based on structural analogs.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Toxicological Effects
Research indicates that exposure to isocyanobenzene derivatives can lead to various toxicological effects, primarily related to respiratory and dermal irritation. In animal studies, compounds similar to this compound have shown:
2. Mutagenicity and Carcinogenicity
Studies on related compounds suggest a potential for mutagenic activity. For instance:
- In vitro assays have indicated that similar compounds can induce chromosomal aberrations and sister chromatid exchanges at high concentrations.
- Animal studies have suggested that prolonged exposure may lead to tumor formation in certain organs, although specific data for this compound remains sparse.
Case Study 1: Acute Exposure Incidents
A review of occupational exposure cases has highlighted instances where workers exposed to isocyanobenzene derivatives experienced acute symptoms such as headaches, dizziness, and respiratory issues. These findings underline the importance of safety measures in industrial settings.
Case Study 2: Environmental Impact Studies
Investigations into the environmental persistence of chlorinated benzenes indicate that compounds like this compound can bioaccumulate in aquatic organisms, raising concerns about ecological toxicity and food chain implications.
Research Findings
Recent studies have focused on the metabolic pathways of isocyanobenzene derivatives:
- Metabolism : These compounds are often metabolized via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with biological macromolecules.
- Excretion Studies : Urinary metabolites have been identified in subjects exposed to similar compounds, indicating significant metabolic processing.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
